4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside
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Overview
Description
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is a chemical compound with the molecular formula C26H23NO9 and a molecular weight of 493.46 g/mol . This compound is primarily used in the development of drugs targeted towards the research of diseases related to glycosylation. Its unique structure makes it a valuable tool in understanding and modulating carbohydrate-protein interactions .
Preparation Methods
The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves several steps. Typically, the preparation begins with the protection of the hydroxyl groups of mannopyranoside, followed by the introduction of the benzoyl and benzylidene groups. The final step involves the attachment of the 4-nitrophenyl group. The reaction conditions often include the use of solvents like chloroform, dichloromethane, and ethyl acetate, and the reactions are carried out under controlled temperatures .
Chemical Reactions Analysis
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside has several scientific research applications:
Chemistry: It is used as a chiral building block and an intermediate in the preparation of various sugars.
Medicine: It is used in the development of drugs for diseases related to glycosylation.
Industry: The compound finds applications in the production of specialty biochemicals for proteomics research.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, primarily proteins involved in glycosylation. The compound modulates carbohydrate-protein interactions, thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with similar compounds such as:
4,6-O-Benzylidene-methyl-α-D-glucopyranoside: This compound is also a chiral building block and an intermediate in the preparation of various sugars.
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside: This compound has a similar structure but includes additional acetyl groups, making it useful for different research applications.
The uniqueness of this compound lies in its specific structure, which makes it particularly valuable for studying and modulating carbohydrate-protein interactions .
Properties
Molecular Formula |
C26H23NO9 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2 |
InChI Key |
VNTMIDIVOUQVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Origin of Product |
United States |
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